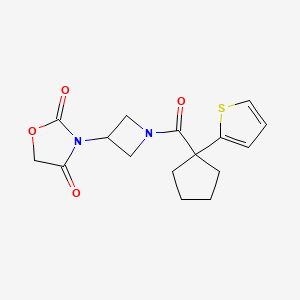![molecular formula C10H13ClN4O B2369681 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 425634-97-5](/img/structure/B2369681.png)
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
Overview
Description
“2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C10H13ClN4O and a molecular weight of 240.69 . It’s used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperazine ring via a chloroacetyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, related compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 240.69 and a molecular formula of C10H13ClN4O . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Agent Design
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine derivatives have been explored for their potential as anticancer agents. For instance, thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been synthesized based on the structure of protein tyrosine kinase inhibitors, showing promise in cancer treatment (Min, 2012).
Antimicrobial Activity
Certain derivatives of this compound exhibit significant antimicrobial activity. The synthesis of compounds with this structure has led to the creation of substances with high efficacy against various microorganism strains (Yurttaş et al., 2016).
Inhibitor for Epidermal Growth Factor Receptor
Derivatives of this compound have been investigated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor, which is a target in cancer treatment. Compounds like PD0205520, which contain this structure, have been synthesized for this purpose (Zhang et al., 2005).
Antitumor Activity
Novel diaryl ureas containing the 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group have demonstrated potent and broad-spectrum anti-cancer activities, highlighting the significance of this compound derivatives in antitumor research (Zhao et al., 2013).
Anti-inflammatory and Anticancer Properties
Derivatives of this compound, such as substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile, have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showing significant potential in these areas (Ghule et al., 2013).
Antihistaminic Activity
Pyrimidines synthesized by condensing chalcones of 4'-piperazine acetophenone with guanidine HCl, including the this compound structure, have shown significant antihistaminic activity, comparable to established antihistaminic drugs (Rahaman et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM , indicating that it is a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of ACh in the brain . This leads to enhanced cognition functions, as ACh plays an important role in learning and memory . .
Result of Action
The inhibition of AChE by this compound results in increased levels of ACh in the brain . This can lead to improved cognitive function, potentially alleviating symptoms of diseases like AD . .
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSZOMQTJFDQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425634-97-5 | |
| Record name | 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
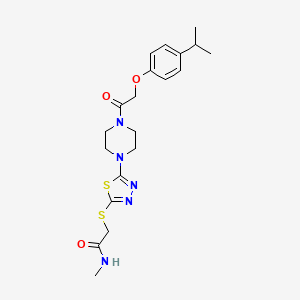
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
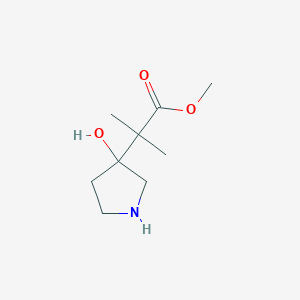
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)

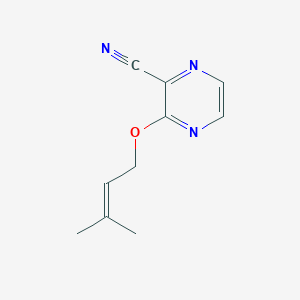
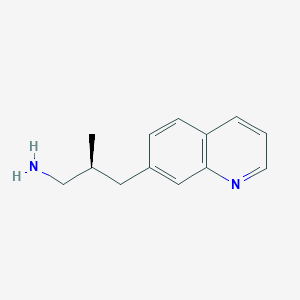
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
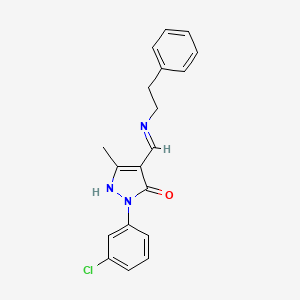
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

